4-Cbz-amino-2-Boc-amino-butyric acid, also known by its IUPAC name (R)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is a compound classified under amino acids and their derivatives. It possesses the CAS number 214852-60-5 and the molecular formula with a molecular weight of approximately 352.39 g/mol . This compound is primarily utilized in pharmaceutical research and synthesis, particularly in the development of peptide-based drugs.
The synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity. For instance, reactions are typically conducted at room temperature to moderate temperatures depending on the stability of reactants.
The molecular structure of 4-Cbz-amino-2-Boc-amino-butyric acid features a butyric acid backbone with two distinct amino groups protected by benzyloxycarbonyl and tert-butoxycarbonyl groups.
CC(C)(C)OC(=O)NCC[C@@H](NC(=O)OCC1=CC=CC=C1)C(=O)O
.X-ray crystallography or NMR spectroscopy can be employed to confirm the three-dimensional arrangement of atoms within the molecule, providing insights into its conformational flexibility.
4-Cbz-amino-2-Boc-amino-butyric acid participates in various chemical reactions typical of amino acids:
These reactions are crucial for developing peptide-based therapeutics where precise control over the sequence and structure is required .
The mechanism of action of 4-Cbz-amino-2-Boc-amino-butyric acid is primarily related to its role as a building block in peptide synthesis. When incorporated into peptides, it can influence biological activity through:
Quantitative structure-activity relationship (QSAR) studies may provide further insights into how modifications to this compound affect its biological efficacy.
4-Cbz-amino-2-Boc-amino-butyric acid has several applications in scientific research:
The simultaneous incorporation of Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups in 4-Cbz-amino-2-Boc-amino-butyric acid exemplifies a cornerstone of orthogonal protection strategy in peptide synthesis. Boc exhibits stability under basic and hydrogenolytic conditions but is cleaved by mild acids (e.g., trifluoroacetic acid). Conversely, Cbz resists acidic environments but is removed via catalytic hydrogenation (Pd/C, H₂) [1] [6]. This complementarity enables sequential deprotection: the Boc group can be selectively removed without affecting Cbz, allowing precise chain elongation in complex peptide assemblies [7] [9].
Table 1: Orthogonal Stability Profiles of Boc and Cbz
Condition | Boc Stability | Cbz Stability |
---|---|---|
TFA (neat) | ✕ Cleaved | ✓ Stable |
Pd/C + H₂ | ✓ Stable | ✕ Cleaved |
Base (e.g., piperidine) | ✓ Stable | ✓ Stable |
Nucleophiles (e.g., RLi) | ✕ Unstable | ✕ Unstable |
Mutual orthogonality is critical for synthesizing branched peptides or cyclic structures where selective amine deblocking is required. For instance, in solid-phase synthesis, Boc removal liberates the α-amino group for coupling while the Cbz-protected side chain remains intact, preventing side reactions [9].
Enantiopure synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid leverages chiral pool sourcing or asymmetric catalysis. The (R)-isomer (CAS: 47461-65-4) is synthesized from L-aspartic acid derivatives, where the β-carboxyl group is selectively activated for amidation while amines are differentially protected [5]. Key stereochemical outcomes are confirmed via chiral HPLC or optical rotation, with reported purity ≥96% for commercial (R)-isomers [5].
Asymmetric hydrogenation of enol esters using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess (ee) >98% for precursors like N-acyl dehydrobutyric acids [8]. Racemization risks during carbamate installation are mitigated by:
Optimized Boc/Cbz installation employs solvent-dependent catalysts to enhance chemoselectivity and yield:
Table 2: Solvent-Catalyst Systems for Carbamate Formation
Solvent | Catalyst | Yield (%) | Conditions | Key Advantage |
---|---|---|---|---|
HFIP | None (self-catalyzing) | 92–95 | RT, 1–2 h | No isocyanate/byproducts [1] |
Solvent-free | Iodine (5 mol%) | 88 | RT, 30 min | Fast, no solvent recovery [1] |
Water | None | 90 | RT, 6 h | Green synthesis [1] |
Ionic liquids | [BMIM]⁺ | 94 | 60°C, 45 min | Recyclable catalyst [1] |
HFIP (1,1,1,3,3,3-hexafluoroisopropanol) is particularly effective for mono-Boc protection of diamines, as its hydrogen-bond-donating capacity activates Boc₂O without promoting oxazolidinone formation in amino alcohols [1]. Solvent-free iodine catalysis accelerates reactions via electrophilic activation of Boc₂O, enabling gram-scale synthesis with minimal purification [2].
Solid-phase peptide synthesis (SPPS) of derivatives like 4-Cbz-amino-2-Boc-amino-butyric acid faces three scalability hurdles:
Recent advances employ iNoc (isonicotinyloxycarbonyl) as an acid-stable alternative to Cbz, removable via electrochemical reduction or Zn/AcOH without affecting Boc [8]. This simplifies multi-step sequences by eliminating gaseous H₂ handling.
Sustainable synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid focuses on atom economy and waste reduction:
Life-cycle assessments show HFIP recycling via distillation reduces process mass intensity (PMI) by 40%, while immobilized ionic liquid catalysts (e.g., [BMIM][PF₆] on silica) allow 15 reuses without activity loss [1] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1